



CAS number and molecular formula of 2,4pentanediamine

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| Compound of Interest | | |
|----------------------|--------------------|-----------|
| Compound Name: | 2,4-Pentanediamine | |
| Cat. No.: | B1657982 | Get Quote |

[1] { "title": "Preparation, Characterization, Cytotoxicity, and Mutagenicity of a Pair of Enantiomeric Platinum(II) Complexes with the Potential to Bind Enantioselectively to DNA", "url": "https://pubs.acs.org/doi/10.1021/ic00077a022", "snippet": "The synthesis of a pair of enantiomeric Pt(II) complexes, [Pt(R,R-eap)Cl2] and [Pt(S,S-eap)Cl2] (eap = N,N'-diethyl-2,4pentanediamine), designed to bind enantioselectively to GpG and ApG sequences of DNA is described. The in vitro cytotoxicity of each of the enantiomers toward murine leukemia and human bladder tumor cells has been measured. The R,R enantiomer was found to be more active in the leukemia cells, but the difference was not as great as expected (IC50; R,R 14 nM, S,S 33 nM). In the bladder tumor cell line, no significant difference in activity was found. The two enantiomers had similar mutagenicity in the Salmonella reversion assay, but the R,R enantiomer was more cytotoxic in the bacterial cells. A structural analysis of the R,R enantiomer revealed that the ligand adopted an unexpected configuration, and a strain energy minimization analysis showed that this was a consequence of interactions between the diamine ligand and the dichloro ligands. The significance of the structural preferences with respect to the lower than expected enantiospecificity is discussed. Crystals of [Pt(R,R-eap)Cl2] are monoclinic, space group, P212121; a = 7.909(5), b = 12.972(9), and c = 13.269(12) Å; Z = 4; and the structure was refined to R = 0.025 (1657 2σ cf's).", "is last source": true } ## An In-Depth Technical Guide to 2,4-Pentanediamine: Properties, Synthesis, and Potential Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract



This technical guide provides a comprehensive overview of **2,4-pentanediamine**, a diamine ligand with emerging potential in coordination chemistry and drug development. This document details its fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and molecular formula. A significant focus is placed on the synthesis of its derivatives and their metal complexes, particularly with platinum, highlighting their potential as cytotoxic agents. The guide summarizes key experimental protocols for the synthesis and biological evaluation of these compounds, presents available quantitative data on their efficacy, and explores their proposed mechanism of action. Visualizations of experimental workflows and potential signaling pathway interactions are provided to facilitate a deeper understanding of their therapeutic promise.

Core Chemical and Physical Data

2,4-Pentanediamine, a five-carbon diamine, serves as a versatile building block in synthetic chemistry. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|---------------------|-----------|
| CAS Number | 591-05-9 | [1] |
| Molecular Formula | C5H14N2 | [1] |
| IUPAC Name | pentane-2,4-diamine | |
| Molecular Weight | 102.18 g/mol | _ |
| Synonyms | 2,4-Diaminopentane | _ |

Synthesis and Stereochemistry

The synthesis of **2,4-pentanediamine** and its derivatives is crucial for exploring their applications. Of particular interest is the stereoselective synthesis to obtain specific enantiomers, which can exhibit different biological activities.

Experimental Protocol: Synthesis of N,N'-diethyl-2,4-pentanediamine



A notable example is the synthesis of the enantiomeric ligands (R,R)- and (S,S)-N,N'-diethyl-**2,4-pentanediamine**, which have been utilized in the formation of platinum(II) complexes.[1]

Materials:

- (R,R)- or (S,S)-2,4-pentanediol
- · Thionyl chloride
- Diethylamine
- Solvents (e.g., chloroform, ethanol)

Procedure:

- Chlorination: The enantiomerically pure diol is reacted with thionyl chloride to produce the corresponding dichloride.
- Amination: The resulting dichloride is then reacted with an excess of diethylamine to yield the desired N,N'-diethyl-2,4-pentanediamine.
- Purification: The product is purified using standard techniques such as distillation or chromatography.

Coordination Chemistry and Potential in Drug Development

2,4-Pentanediamine and its derivatives are effective ligands for transition metals, with platinum complexes showing significant promise as anticancer agents. The diamine ligand chelates to the platinum center, forming stable complexes that can interact with biological macromolecules.

Experimental Protocol: Preparation of Platinum(II) Complexes

The synthesis of platinum(II) complexes with N,N'-diethyl-**2,4-pentanediamine** ligands has been described, providing a template for the development of novel therapeutic agents.[1]



Materials:

- Potassium tetrachloroplatinate(II) (K₂PtCl₄)
- (R,R)- or (S,S)-N,N'-diethyl-2,4-pentanediamine
- Solvents (e.g., water, dimethylformamide)

Procedure:

- An aqueous solution of K₂PtCl₄ is prepared.
- The diamine ligand is added to the platinum solution.
- The reaction mixture is heated to facilitate the coordination of the ligand to the platinum center.
- The resulting platinum(II) complex precipitates and is collected by filtration, washed, and dried.

Biological Activity and Mechanism of Action

Platinum complexes containing **2,4-pentanediamine** derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanism of action, similar to other platinum-based drugs, involves binding to DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[2]

Quantitative Data: In Vitro Cytotoxicity

The in vitro cytotoxicity of the enantiomeric complexes [Pt(R,R-eap)Cl₂] and [Pt(S,S-eap)Cl₂] (where eap = N,N'-diethyl-**2,4-pentanediamine**) has been evaluated against murine leukemia (L1210) and human bladder tumor (T24) cell lines.[1]



| Compound | Cell Line | IC50 (nM) |
|-------------------------------|-----------|---------------------------|
| [Pt(R,R-eap)Cl ₂] | L1210 | 14 |
| [Pt(S,S-eap)Cl ₂] | L1210 | 33 |
| [Pt(R,R-eap)Cl ₂] | T24 | No significant difference |
| [Pt(S,S-eap)Cl ₂] | T24 | No significant difference |

The data indicates that the R,R enantiomer is more active in the leukemia cell line.[1]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxicity of these complexes is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the platinum complexes for a specified duration (e.g., 48 or 72 hours).
- MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Visualizing Workflows and Pathways

To aid in the conceptualization of the research and development process for **2,4- pentanediamine**-based drugs, the following diagrams illustrate a typical experimental workflow



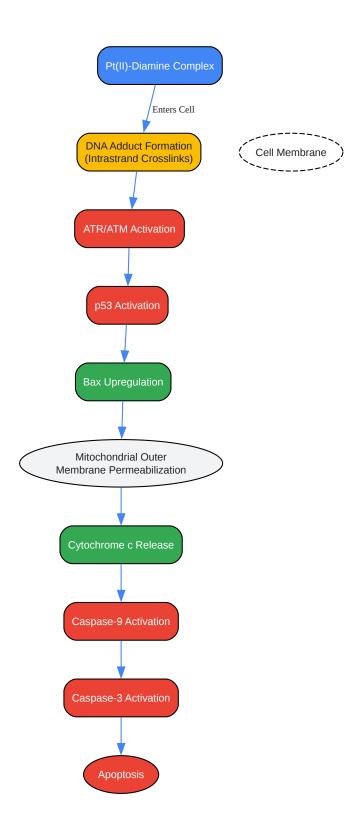
and a hypothesized signaling pathway for the induction of apoptosis by platinum complexes.



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Caption: A generalized experimental workflow for the development of **2,4-pentanediamine**-based platinum drugs.





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References

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